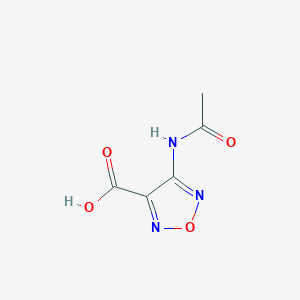

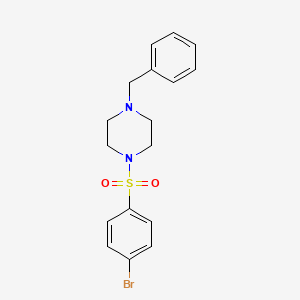

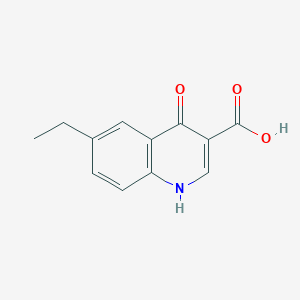

![molecular formula C14H11FO2 B1270054 2-(4'-氟-[1,1'-联苯]-3-基)乙酸 CAS No. 327107-49-3](/img/structure/B1270054.png)

2-(4'-氟-[1,1'-联苯]-3-基)乙酸

描述

2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid is a compound with notable interest in various chemical and pharmaceutical research areas due to its unique structural and functional properties. The interest in this compound largely stems from its potential utility in synthesizing novel materials and its role in various chemical reactions.

Synthesis Analysis

The synthesis of similar fluorinated biphenyl acetic acids involves multiple steps, including refluxing starting materials like fluorophenols with chloroacetates in specific solvents. For example, 2-(4-fluorophenoxy) acetic acid was synthesized from 4-fluoro-phenol with ethyl chloroacetate in acetone, showcasing the typical approach to synthesizing complex fluorinated organic compounds (Prabhuswamy et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using crystallography, demonstrating how they crystallize in specific systems and providing detailed information on their geometric parameters. For instance, the mentioned compound crystallizes in the monoclinic crystal system, with detailed unit cell parameters provided, illustrating the importance of crystallography in understanding the structural aspects of these molecules (Prabhuswamy et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are explored through various analyses, including Hirshfeld surface analysis and density functional theory (DFT) calculations. These analyses reveal the molecule's kinetic stability, reactivity, and the nature of intermolecular interactions within the crystal structure, offering insights into how these compounds participate in chemical reactions (Prabhuswamy et al., 2021).

Physical Properties Analysis

The physical properties of fluorinated biphenyl acetic acids, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceuticals. These properties are often determined through thermal and spectroscopic methods, contributing to our understanding of the compound's behavior in various conditions.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical groups, are pivotal for the application of these compounds in chemical synthesis and drug development. Studies typically employ spectroscopic methods to elucidate these properties, offering a comprehensive understanding of the compound's chemical behavior.

- Synthesis, crystal structure elucidation, and properties analysis of 2-(4-fluorophenoxy) acetic acid and related compounds provide foundational knowledge on the synthesis and characterization of fluorinated acetic acid derivatives, contributing to our understanding of their molecular and chemical properties (Prabhuswamy et al., 2021).

科学研究应用

合成和化学性质

- 合成和毒性分析:2-(4'-氟-[1,1'-联苯]-3-基)乙酸的衍生物已被合成并检查其物理化学性质和急性毒性。发现这些化合物实际上无毒或低毒,表明在各个领域安全应用的潜力 (Salionov, 2015).

生物活性与应用

- 三唑衍生物的生物学意义:对2-(4'-氟-[1,1'-联苯]-3-基)乙酸三唑衍生物的研究揭示了显着的镇痛潜力,突出了其在医学和药物研究中的相关性 (Zaheer 等,2021).

- 电催化氢化:2-(4'-氟-[1,1'-联苯]-3-基)乙酸及其相关化合物在镍阴极上的电催化氢化证明了其在化学合成过程中的用途 (Raju 等,2002).

- 用于制药用途的酪氨酸酶抑制剂:新型联苯酯衍生物,包括基于2-(4'-氟-[1,1'-联苯]-3-基)乙酸的衍生物,已显示出显着的抗酪氨酸酶活性,使其成为药物应用中治疗的候选者 (Kwong 等,2017).

- 抗炎和镇痛活性:该化合物的衍生物已被合成并评估其抗炎和镇痛活性,表明其在治疗炎症和疼痛中的潜在用途 (Khalifa & Abdelbaky, 2008).

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapours, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 3-biphenyl-4’-fluoro-acetic acid may also interact with various cellular targets.

Mode of Action

It’s likely that the compound interacts with its targets via electrophilic substitution, similar to other aromatic compounds . The presence of a fluorine atom may enhance the compound’s reactivity, as fluorine is highly electronegative and can influence the electronic properties of the biphenyl system.

Biochemical Pathways

The compound may be involved in suzuki–miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. This process involves the transmetalation of organoboron compounds to palladium, which could be a key step in the compound’s biochemical activity .

Pharmacokinetics

The compound’s molecular weight (23024 g/mol) suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that 3-biphenyl-4’-fluoro-acetic acid may have similar effects.

Action Environment

The action of 3-biphenyl-4’-fluoro-acetic acid may be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which the compound may participate are known to be exceptionally mild and functional group tolerant , suggesting that the compound’s action may be stable under a variety of conditions.

属性

IUPAC Name |

2-[3-(4-fluorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHXYIKRLCYNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362709 | |

| Record name | 3-biphenyl-4'-fluoro-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid | |

CAS RN |

327107-49-3 | |

| Record name | 3-biphenyl-4'-fluoro-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 327107-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

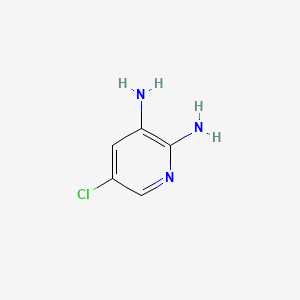

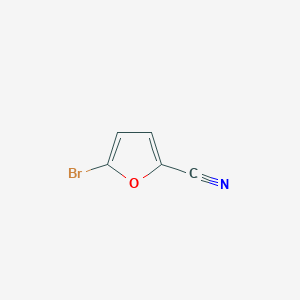

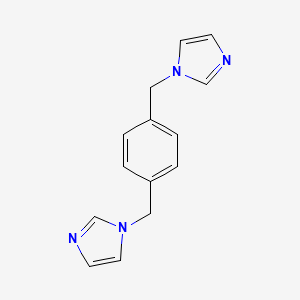

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)